molecular formula C10H13NO2 B245125 2-(4-Ethylphenoxy)acetamide

2-(4-Ethylphenoxy)acetamide

Cat. No.: B245125
M. Wt: 179.22 g/mol
InChI Key: PMNXYEIHZHINAN-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)acetamide is a phenoxy acetamide derivative characterized by a 4-ethylphenoxy group attached to an acetamide backbone. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol . The compound has been synthesized via nickel-catalyzed cross-coupling reactions, as demonstrated in recent studies using Ni(COD)₂ and meso-L1 ligands under controlled conditions (e.g., 100–120°C), yielding isolated yields of up to 83% . Structural characterization via ¹H NMR and ¹³C NMR confirms its identity, with key spectral peaks at δ 124.17 (aromatic carbons) and δ 14.45 (ethyl methyl group) .

For example, derivatives with pyrrolidinyl, piperidinyl, or morpholinyl substituents show anti-cancer activity against human cell lines (HCT-1, MCF-7) . However, substitutions significantly influence efficacy; for instance, a cyclohexenyl-ethyl variant (C₁₈H₂₅NO₂, MW 287.4) lacks reported cytotoxicity , underscoring the importance of functional group selection.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNXYEIHZHINAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310239
Record name 2-(4-Ethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303796-43-2
Record name 2-(4-Ethylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303796-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

  • Anti-Cancer Activity: N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) inhibits >80% growth in HCT-1 and MCF-7 cell lines . In contrast, 2-(4-ethylphenoxy)-N-(thiadiazol-2-yl)acetamide (Y200-2645) lacks reported cytotoxicity, suggesting electron-withdrawing groups (e.g., thiadiazole) may reduce activity .
  • Enzyme Modulation: 2-(4-Methoxyphenylamino)-2-thioxoacetamide (CAS 71369-81-8) acts as a thioamide precursor for enzyme inhibition studies .

Structure-Activity Relationships (SAR)

Phenoxy Substituents: Electron-donating groups (e.g., ethyl, methoxy) enhance lipophilicity and membrane permeability. For example, 4-ethylphenoxy derivatives exhibit higher synthetic yields (83%) compared to 4-fluorophenoxy analogs . Bulky substituents (e.g., isopropyl in ) may sterically hinder target binding, reducing efficacy.

Amide Modifications: Heterocyclic amines (e.g., thiadiazole in , pyridinyl-benzofuran in ) reduce cytotoxicity but improve metabolic stability.

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